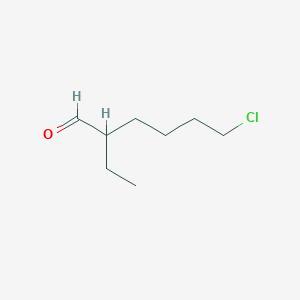
6-Chloro-2-ethylhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-ethylhexanal is an organic compound with the molecular formula C8H15ClO. It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the sixth carbon of the hexanal chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Chloro-2-ethylhexanal can be synthesized through several methods. One common approach involves the chlorination of 2-ethylhexanal. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to facilitate the chlorination process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-ethylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 6-Chloro-2-ethylhexanoic acid.
Reduction: 6-Chloro-2-ethylhexanol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-2-ethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biomolecules.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-ethylhexanal involves its reactivity as an aldehyde and a chlorinated compound. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-methylhexanal: Similar structure but with a methyl group instead of an ethyl group.
6-Chloro-2-ethylhexanol: The alcohol derivative of 6-Chloro-2-ethylhexanal.
6-Chloro-2-ethylhexanoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity compared to its analogs. The presence of both an aldehyde group and a chlorine atom allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
52387-37-8 |
|---|---|
Formule moléculaire |
C8H15ClO |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
6-chloro-2-ethylhexanal |
InChI |
InChI=1S/C8H15ClO/c1-2-8(7-10)5-3-4-6-9/h7-8H,2-6H2,1H3 |
Clé InChI |
JXYYBGCBCHYROA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



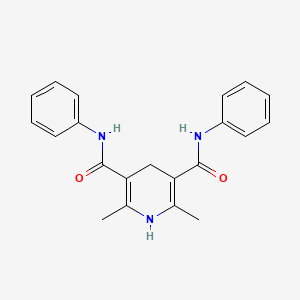
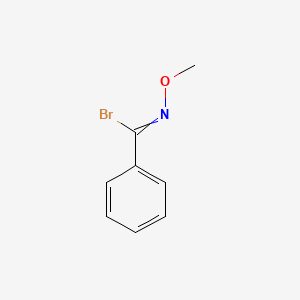
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
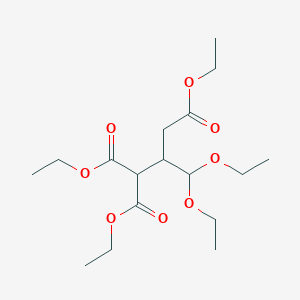
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
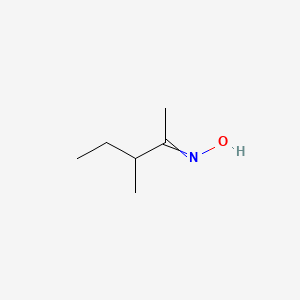

![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
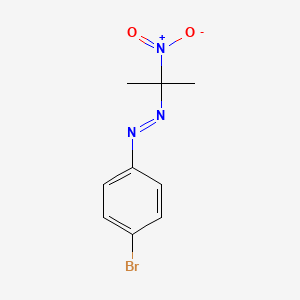
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
